molecular formula C10H13F2N3O2 B7459051 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B7459051
M. Wt: 245.23 g/mol
InChI Key: ICINOWHMBLWHRS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and tetrahydrofuran groups. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Tetrahydrofuran Group: This can be done through nucleophilic substitution reactions, where the tetrahydrofuran moiety is introduced using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the tetrahydrofuran moiety can be replaced with other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with research focusing on its ability to interact with biological targets and exhibit therapeutic effects.

    Chemical Biology: Researchers investigate the compound’s interactions with biomolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, while the tetrahydrofuran moiety may influence the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide: This compound features a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxylate: This ester derivative has a carboxylate group instead of a carboxamide group, potentially affecting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O2/c11-10(12)15-4-3-8(14-15)9(16)13-6-7-2-1-5-17-7/h3-4,7,10H,1-2,5-6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINOWHMBLWHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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